
5-Methyl-2-thiophenecarbaldehyde thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-thiophenecarbaldehyde thiosemicarbazone (MTTSC) is a chemical compound widely used in scientific research. It is a thiosemicarbazone derivative, which has been shown to exhibit a broad range of biological activities, including anticancer, antiviral, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-thiophenecarbaldehyde thiosemicarbazone is not fully understood. However, it is believed to act by inhibiting the activity of ribonucleotide reductase, an enzyme involved in DNA synthesis. This inhibition leads to the accumulation of DNA damage, which ultimately results in cell death.
Biochemical and Physiological Effects:
5-Methyl-2-thiophenecarbaldehyde thiosemicarbazone has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits cell migration and invasion, which are critical processes involved in cancer metastasis. 5-Methyl-2-thiophenecarbaldehyde thiosemicarbazone has been shown to modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Methyl-2-thiophenecarbaldehyde thiosemicarbazone is a potent and selective inhibitor of ribonucleotide reductase, making it a valuable tool for studying the role of this enzyme in DNA synthesis and cell proliferation. However, 5-Methyl-2-thiophenecarbaldehyde thiosemicarbazone has some limitations for lab experiments. It is relatively unstable in solution and can degrade over time, which can affect the accuracy of experimental results. Additionally, 5-Methyl-2-thiophenecarbaldehyde thiosemicarbazone has some toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-Methyl-2-thiophenecarbaldehyde thiosemicarbazone. One area of interest is the development of 5-Methyl-2-thiophenecarbaldehyde thiosemicarbazone derivatives with improved stability and efficacy. Another area of research is the identification of the molecular targets of 5-Methyl-2-thiophenecarbaldehyde thiosemicarbazone and the elucidation of its mechanism of action. Additionally, 5-Methyl-2-thiophenecarbaldehyde thiosemicarbazone could be further studied for its potential use in combination with other anticancer drugs to enhance their efficacy. Finally, the therapeutic potential of 5-Methyl-2-thiophenecarbaldehyde thiosemicarbazone for treating viral and bacterial infections could also be explored.
Métodos De Síntesis
5-Methyl-2-thiophenecarbaldehyde thiosemicarbazone can be synthesized by reacting 5-methyl-2-thiophenecarbaldehyde with thiosemicarbazide in the presence of a catalyst such as acetic acid. The reaction takes place under reflux conditions for several hours, and the product is obtained by filtration and recrystallization.
Aplicaciones Científicas De Investigación
5-Methyl-2-thiophenecarbaldehyde thiosemicarbazone has been extensively studied for its biological activities, particularly its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. 5-Methyl-2-thiophenecarbaldehyde thiosemicarbazone also exhibits antiviral activity against herpes simplex virus and hepatitis C virus. Additionally, it has antimicrobial activity against various bacteria and fungi.
Propiedades
Número CAS |
6286-85-7 |
|---|---|
Nombre del producto |
5-Methyl-2-thiophenecarbaldehyde thiosemicarbazone |
Fórmula molecular |
C7H9N3S2 |
Peso molecular |
199.3 g/mol |
Nombre IUPAC |
[(E)-(5-methylthiophen-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C7H9N3S2/c1-5-2-3-6(12-5)4-9-10-7(8)11/h2-4H,1H3,(H3,8,10,11)/b9-4+ |
Clave InChI |
DQHCYNJJYRJYLA-RUDMXATFSA-N |
SMILES isomérico |
CC1=CC=C(S1)/C=N/NC(=S)N |
SMILES |
CC1=CC=C(S1)C=NNC(=S)N |
SMILES canónico |
CC1=CC=C(S1)C=NNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




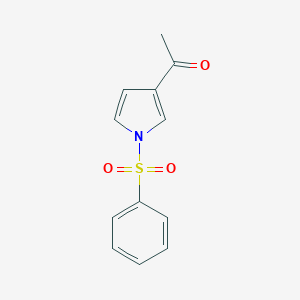
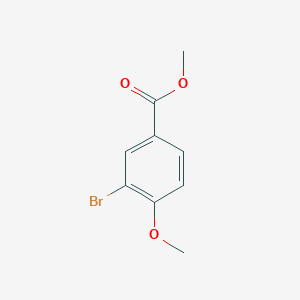
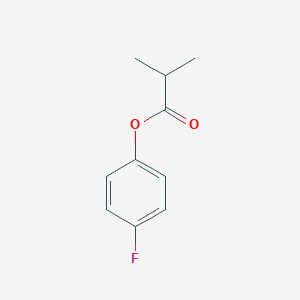
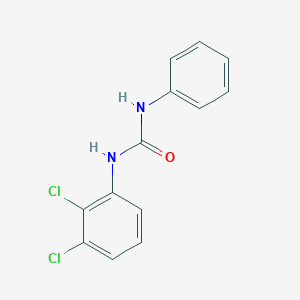
![(2R)-2-(Benzylsulfonylamino)-5-(diaminomethylideneamino)-N-[2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]pentanamide](/img/structure/B185446.png)
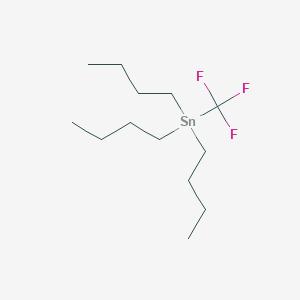
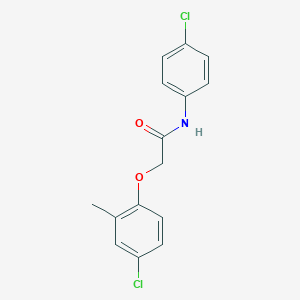
![Methyl 2-{[(phenylacetyl)carbamothioyl]amino}benzoate](/img/structure/B185450.png)

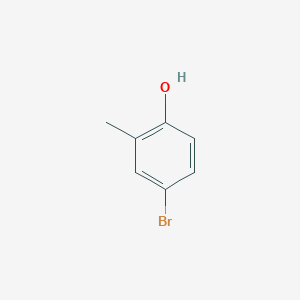
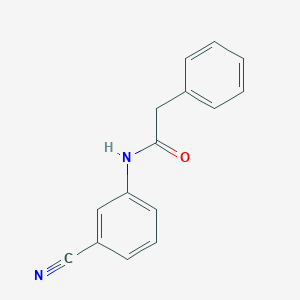

![2-[4-(Sec-butyl)phenoxy]acetic acid](/img/structure/B185457.png)